6-Oxo-6-propoxyhexanoic acid
Overview
Description
6-Oxo-6-propoxyhexanoic acid is a chemical compound with the molecular formula C9H16O4 It is a derivative of hexanoic acid, featuring an oxo group at the sixth position and a propoxy group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-6-propoxyhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This method has been optimized to achieve a high yield of 6-oxohexanoic acid .
Industrial Production Methods: Industrial production of this compound typically involves the use of safe catalysts and inexpensive starting materials. For example, the enzymatic method mentioned above can be scaled up for industrial applications, providing a cost-effective and environmentally friendly route to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-6-propoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions include various derivatives of hexanoic acid, such as 6-hydroxyhexanoic acid and substituted hexanoic acids .
Scientific Research Applications
6-Oxo-6-propoxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxo-6-propoxyhexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in enzymatic reactions, the compound undergoes oxidative deamination, leading to the formation of various products.
Comparison with Similar Compounds
6-Oxohexanoic acid: A closely related compound with similar chemical properties.
6-Hydroxyhexanoic acid: Another derivative of hexanoic acid with a hydroxyl group instead of an oxo group.
6-Aminohexanoic acid: The precursor used in the synthesis of 6-Oxo-6-propoxyhexanoic acid.
Uniqueness: this compound is unique due to the presence of both an oxo group and a propoxy group at the sixth position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
6-oxo-6-propoxyhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWODSWPMKRNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288797 | |
Record name | 6-oxo-6-propoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-72-6 | |
Record name | Monopropyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6939-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 57639 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-oxo-6-propoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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